3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, such as lymphoma and leukemia. It is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of chemical compounds similar to "3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide" is crucial in the development of new therapeutic agents. For instance, the study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, highlights the complex metabolic pathways involved in the processing of novel compounds within the human body. This research provides insights into how drugs are metabolized and eliminated, helping to predict their behavior in humans, improve their safety profile, and enhance their therapeutic efficacy (Renzulli et al., 2011).
Therapeutic Implications
Research on compounds with complex structures often leads to the discovery of new therapeutic applications. For example, the pharmacodynamics and pharmacokinetics study of AM103, a novel inhibitor of 5‐Lipoxygenase‐Activating Protein (FLAP), underscores the potential of targeting specific proteins involved in inflammatory processes. Such studies can pave the way for developing treatments for conditions like asthma, cardiovascular diseases, and neurological disorders, demonstrating the importance of understanding the action mechanisms of new compounds (Bain et al., 2010).
Diagnostic Methodologies
The development of diagnostic methodologies also benefits from research on chemical compounds. The study on sigma receptor scintigraphy using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for visualizing primary breast tumors showcases how novel compounds can be used in imaging techniques to improve the detection and characterization of tumors. This is an excellent example of how scientific research contributes to advancing diagnostic tools and techniques, facilitating early detection and personalized treatment strategies (Caveliers et al., 2002).
Wirkmechanismus
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The pyridyl attached to thiazolo[5,4-b]pyridine is a key structural unit for PI3Kα inhibitory potency . The compound’s inhibitory activity on PI3Kβ is approximately 10-fold reduced .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the activities of downstream effectors of PI3K. This includes the AKT/mTOR pathway, which is involved in cell survival and proliferation . By inhibiting PI3K, the compound can potentially suppress these pathways, leading to decreased cell proliferation and survival .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is a potent inhibition of PI3K . This can lead to decreased cell proliferation and survival, which could potentially be beneficial in the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer .
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-26-15-10-13(11-16(12-15)27-2)18(25)22-14-5-8-24(9-6-14)20-23-17-4-3-7-21-19(17)28-20/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXRHRXMLOJWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.